

High-performance liquid chromatography (HPLC) purification of Acetyl tetrapeptide-3

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Compound of Interest		
Compound Name:	Acetyl tetrapeptide-3	
Cat. No.:	B1665430	Get Quote

Application Notes and Protocols for the HPLC Purification of Acetyl Tetrapeptide-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl tetrapeptide-3 is a biomimetic peptide that has garnered significant interest in the cosmetic and pharmaceutical industries for its role in promoting hair growth and anchoring.[1] Comprising the amino acid sequence Ac-Lys-Gly-His-Lys-NH2, its synthesis, like other peptides, often results in a crude product containing various impurities.[2][3] These impurities can include deletion sequences, truncated peptides, and byproducts from incomplete deprotection during solid-phase peptide synthesis (SPPS).[2][4] To ensure the safety, efficacy, and quality of the final product, a robust purification method is essential.

High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the standard and most effective technique for the purification of synthetic peptides like **Acetyl tetrapeptide-3**.[4][5] This method separates the target peptide from impurities based on differences in their hydrophobicity.[4] The following application notes provide a detailed protocol for the preparative HPLC purification of **Acetyl tetrapeptide-3**, along with analytical methods for purity assessment.

Physicochemical Properties of Acetyl Tetrapeptide-3



A thorough understanding of the physicochemical properties of **Acetyl tetrapeptide-3** is crucial for developing an effective HPLC purification strategy.

Property	Value	Reference
Molecular Formula	C22H39N9O5	[6]
Molecular Weight	~509.6 g/mol	[5][6]
Amino Acid Sequence	Ac-Lys-Gly-His-Lys-NH2	[3]
Solubility	Soluble in water and DMSO.	[5][6]
Purity Requirement (Pharmaceutical Grade)	≥95%	[5]

Experimental Protocols Materials and Reagents

- Crude Acetyl tetrapeptide-3 (post-synthesis and cleavage)
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Trifluoroacetic acid (TFA), HPLC grade
- 0.45 µm syringe filters
- HPLC vials

Instrumentation

- Preparative HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.
- Analytical HPLC system for purity analysis.
- · Lyophilizer for peptide drying.



Chromatographic Conditions

Analytical Method for Purity Assessment

Parameter	Condition	Reference
Column	C18, 5 µm particle size, 300 Å pore size, 4.6 x 250 mm	[5]
Mobile Phase A	0.1% (v/v) TFA in water	[5]
Mobile Phase B	0.1% (v/v) TFA in acetonitrile	[5]
Gradient	5% to 50% B over 25 minutes	[5]
Flow Rate	1.0 mL/min	[5]
Column Temperature	25°C	[5]
Detection	UV at 220 nm	[5]
Injection Volume	10-20 μL	

Preparative Method for Purification



Parameter	Condition	Reference
Column	C18, 5-10 µm particle size, 300 Å pore size (e.g., 21.2 x 250 mm)	[5][7]
Mobile Phase A	0.1% (v/v) TFA in water [5]	
Mobile Phase B	0.1% (v/v) TFA in acetonitrile	[5]
Gradient	5% to 50% B over 25-30 minutes, followed by a wash step at 95% B	[5]
Flow Rate	Scaled up from analytical method (e.g., 15-20 mL/min for a 21.2 mm ID column)	
Column Temperature	25°C	[5]
Detection	UV at 220 nm	[5]
Sample Loading	Dependent on column size and crude purity	

Protocol

- 1. Sample Preparation
- Dissolve the crude Acetyl tetrapeptide-3 in Mobile Phase A or a minimal amount of a water/acetonitrile mixture to a concentration of 10-20 mg/mL.[8]
- Ensure the sample is fully dissolved. Sonication may be used if necessary.
- Filter the sample solution through a 0.45 μ m syringe filter to remove any particulate matter before injection.[2]
- 2. HPLC System Equilibration
- Equilibrate the preparative HPLC column with the initial mobile phase conditions (e.g., 95% Mobile Phase A and 5% Mobile Phase B) until a stable baseline is achieved.



3. Purification Run

- Inject the filtered crude peptide solution onto the equilibrated preparative HPLC column.
- Run the gradient method as specified in the "Preparative Method for Purification" table.
- Monitor the separation in real-time using the UV detector at 220 nm.
- Collect fractions corresponding to the main peak, which should be the Acetyl tetrapeptide It is advisable to collect the peak in multiple fractions across its elution profile to isolate the purest portions.
- 4. Purity Analysis of Collected Fractions
- Analyze the collected fractions using the "Analytical Method for Purity Assessment" to determine the purity of each fraction.
- Pool the fractions that meet the desired purity specification (typically ≥95%).
- 5. Lyophilization
- Combine the pure fractions.
- Freeze the pooled solution using a dry ice/acetone bath or a suitable freezer.
- Lyophilize the frozen solution under high vacuum until a dry, fluffy white powder of purified
 Acetyl tetrapeptide-3 is obtained.

Data Presentation

The following table summarizes the expected quantitative data from the HPLC purification of **Acetyl tetrapeptide-3**.

Sample	Retention Time (min)	Purity (%)	Yield (%)
Crude Product	~4.16	70-85	N/A
Purified Product	~4.18	≥98	~56

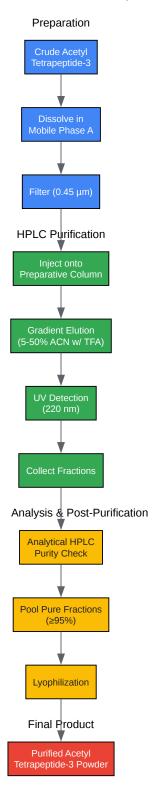


Note: Retention times may vary slightly depending on the specific HPLC system, column, and other experimental conditions. The yield is based on a reported synthesis and purification process.[9]

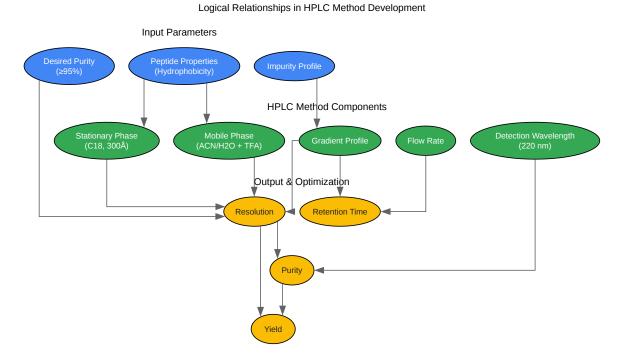
Visualizations



HPLC Purification Workflow for Acetyl Tetrapeptide-3







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